4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene
Overview
Description
4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method includes the reaction of 4-bromo-1-fluorobenzene with 1,1-difluoroethane under specific conditions to introduce the difluoroethyl group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel are often employed in coupling reactions, with conditions varying based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The difluoroethyl group may enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design and development.
Comparison with Similar Compounds
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
Comparison: 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene is unique due to the specific positioning of the bromine, fluorine, and difluoroethyl groups on the benzene ring. This arrangement can significantly impact its chemical properties and reactivity compared to similar compounds. For instance, the presence of the difluoroethyl group can enhance its lipophilicity and membrane permeability, making it more suitable for certain applications in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-(1,1-difluoroethyl)-1-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSBHZMIJMLFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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